3-Bromopropylamine

Description

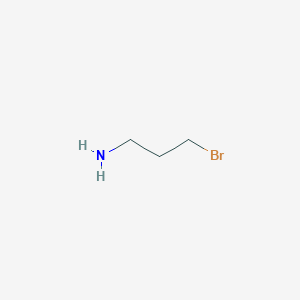

Structure

3D Structure

Properties

IUPAC Name |

3-bromopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8BrN/c4-2-1-3-5/h1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTGQZSKPSJUEBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5003-71-4 (hydrobromide) | |

| Record name | 3-Bromopropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018370815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60171467 | |

| Record name | 3-Bromopropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18370-81-5 | |

| Record name | 3-Bromopropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018370815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromopropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Conversion of 3-Bromopropylamine Hydrobromide to its Free Base

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for converting 3-bromopropylamine hydrobromide to its free base form. This compound is a valuable bifunctional reagent used in the synthesis of a wide range of pharmaceutical compounds and other complex organic molecules.[1] However, it is typically supplied and stored as its hydrobromide salt to enhance stability. The free base, while often necessary for subsequent reactions, is inherently unstable, presenting unique challenges in its preparation and handling.

This document details several established protocols for this conversion, addresses common challenges such as low yields, and provides recommendations for handling the liberated free base.

Physicochemical Properties

A summary of the key properties for both the hydrobromide salt and the free base is presented below. Understanding these properties, particularly the pKa, is crucial for selecting and optimizing the conversion protocol.

| Property | This compound Hydrobromide | This compound (Free Base) |

| Synonyms | 3-Aminopropyl bromide hydrobromide | 3-bromo-1-propanamine |

| CAS Number | 5003-71-4[1][2][3] | 18370-81-5[4][5] |

| Molecular Formula | C₃H₈BrN · HBr[1][6] | C₃H₈BrN[5][7] |

| Molecular Weight | 218.92 g/mol [1][2][3][8] | 138.01 g/mol [7] |

| Appearance | White to off-white powder or crystals[1][2][8] | Not widely available commercially |

| Melting Point | 162-175 °C[1][6][8] | Not available |

| pKa | ~9.80[9] | ~9.80[9] |

| Solubility | Soluble in water[8][10] | Not specified, but expected to have some water solubility |

Core Principle of Conversion

The conversion from the hydrobromide salt to the free base is an acid-base reaction. The ammonium (B1175870) cation of this compound hydrobromide is deprotonated by a base to yield the neutral, free amine. The choice of base and reaction conditions is critical to maximize the yield and minimize degradation of the product. The equilibrium of this reaction is governed by the pKa of the amine (~9.80), meaning a base capable of maintaining a pH significantly above this value is required for complete deprotonation.[9]

Experimental Protocols

Several methods can be employed for this conversion, ranging from simple aqueous-organic extractions to solid-phase purification techniques.

This is a common and direct method for liberating the free amine. It involves dissolving the salt in an aqueous solution, adding a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), and extracting the free base into an immiscible organic solvent.

Detailed Protocol:

-

Dissolution: Dissolve this compound hydrobromide (1.0 eq) in deionized water.

-

Basification: Cool the solution in an ice-water bath. Slowly add a solution of a strong base, such as potassium hydroxide or sodium hydroxide, until the pH of the aqueous layer is greater than 10-11.[9][11] The pH should be checked with a pH meter or indicator strips.

-

Extraction: Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer multiple times (e.g., 3x) with a suitable organic solvent like diethyl ether or ethyl acetate.[9][11] Dichloromethane (DCM) can also be used, but may be more difficult to separate from the aqueous layer.[9]

-

Drying: Combine the organic extracts and dry them over an anhydrous drying agent such as anhydrous potassium carbonate (K₂CO₃) or magnesium sulfate (B86663) (MgSO₄).[11] K₂CO₃ is advantageous as it is also basic and helps to ensure any remaining hydrobromide is neutralized.

-

Isolation: Filter off the drying agent. The resulting solution contains the this compound free base. This solution should be used immediately in the next synthetic step if possible. If isolation of the neat free base is required, the solvent can be removed under reduced pressure, but this should be done at low temperature to minimize degradation.

This method is particularly useful for obtaining a clean solution of the free base, free from inorganic salts. It relies on the principle of ion exchange chromatography.

Detailed Protocol:

-

Loading: Dissolve the this compound hydrobromide salt in a suitable solvent, typically methanol (B129727) (MeOH).

-

Adsorption: Load this solution onto a pre-conditioned Strong Cation Exchange (SCX) cartridge or column. The protonated amine will bind to the acidic resin, displacing the counter-ion.

-

Washing: Wash the SCX resin thoroughly with the loading solvent (MeOH) to remove the bromide counter-ion and any non-basic impurities.

-

Elution: Elute the desired free base from the resin using a solution of ammonia (B1221849) in methanol (e.g., 1-2% NH₃ in MeOH).[12] The ammonia, being a stronger base in this context, displaces the this compound from the resin.

-

Isolation: The eluate contains the free base and dissolved ammonia in methanol. The volatile solvent and excess ammonia can be removed under reduced pressure to yield the free base, though co-evaporation with a higher boiling point solvent may be necessary to fully remove traces of ammonia. As with other methods, it is best to use the resulting solution directly.

Challenges: Instability and Low Yields

A significant challenge in working with this compound free base is its inherent instability, which often leads to low yields, sometimes as low as 5%.[9] The molecule contains both a good nucleophile (the primary amine) and a good leaving group (the bromide) in the same structure. This arrangement makes it prone to self-reaction.[9]

Degradation Pathways:

-

Intramolecular Cyclization: The amine can attack the carbon bearing the bromide, leading to the formation of a four-membered ring, azetidine, via an intramolecular Sɴ2 reaction.

-

Intermolecular Polymerization: The amine of one molecule can attack the alkyl bromide of another, leading to dimerization and subsequent polymerization.

These side reactions are often accelerated by heat and the presence of protic solvents.[9]

Strategies to Maximize Yield:

-

Low Temperature: Perform the basification and extraction steps at low temperatures (0 °C) to minimize the rate of side reactions.[9]

-

Immediate Use: Use the solution of the free base immediately after its preparation. Avoid storing the free base, even in solution.

-

Aprotic Solvents: If possible, use aprotic solvents for extraction and subsequent reactions.

-

In SituGeneration: The most effective strategy is often to generate the free base in situ. This can be achieved by adding a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, or solid potassium carbonate) directly to a reaction mixture containing the hydrobromide salt and the other reactants in an appropriate solvent.

Handling and Storage

This compound Hydrobromide (Salt):

-

Handling: The salt is a skin, eye, and respiratory irritant.[6][8][10][13] Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][13][14][15] Avoid generating dust.[4][13][14][15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like oxidizing agents.[13][14][15] The material is hygroscopic.[3][10]

This compound (Free Base):

-

Handling: Assumed to be more hazardous than the salt due to its volatility and reactivity. All handling should be done in a fume hood with appropriate PPE.

-

Storage: Storage is not recommended due to its instability.[9] If temporary storage is unavoidable, it should be as a dilute solution in an aprotic solvent at low temperatures (e.g., -20 °C) under an inert atmosphere (e.g., Argon or Nitrogen).

References

- 1. This compound 98 5003-71-4 [sigmaaldrich.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. This compound hydrobromide | C3H9Br2N | CID 78701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. aksci.com [aksci.com]

- 5. guidechem.com [guidechem.com]

- 6. This compound 98 5003-71-4 [sigmaaldrich.com]

- 7. This compound | C3H8BrN | CID 78702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. echemi.com [echemi.com]

- 14. aksci.com [aksci.com]

- 15. Page loading... [wap.guidechem.com]

An In-Depth Technical Guide to the Synthesis and Purification of 3-Bromopropylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 3-bromopropylamine, a valuable building block in pharmaceutical and chemical research. The document details the most common synthetic routes, offering step-by-step experimental protocols. Furthermore, it addresses the critical aspects of purification, including the isolation of the hydrobromide salt and its conversion to the free amine, supported by quantitative data and visual workflows to ensure clarity and reproducibility in a laboratory setting.

Synthesis of this compound

Two primary synthetic pathways are predominantly employed for the preparation of this compound: the hydrobromination of 3-amino-1-propanol and the Gabriel synthesis starting from 1,3-dibromopropane (B121459). The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

Synthesis from 3-Amino-1-propanol

This method involves the direct conversion of 3-amino-1-propanol to this compound hydrobromide using hydrobromic acid. It is a straightforward, one-step process that typically affords the product in high crude yield.

Reaction Scheme:

HO-(CH₂)₃-NH₂ + 2HBr → Br-(CH₂)₃-NH₃⁺Br⁻ + H₂O

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 3-Amino-1-propanol | [1] |

| Reagent | 48% Hydrobromic Acid | [1] |

| Reaction Time | 15 hours | [1] |

| Temperature | Reflux | [1] |

| Product Form | Hydrobromide Salt | [1] |

| Crude Yield | 100% | [1] |

| Purity | Not Reported |

Experimental Protocol:

-

To a round-bottomed flask, add 3-amino-1-propanol (1.0 eq).

-

Carefully add 48% hydrobromic acid (3.0 eq).

-

Heat the mixture to reflux and maintain for 15 hours.[1]

-

After cooling, remove water and excess HBr by distillation under reduced pressure.

-

The resulting solid is further dried under vacuum over KOH/CaCl₂ to yield this compound hydrobromide as a brown solid.[1]

Gabriel Synthesis from 1,3-Dibromopropane

The Gabriel synthesis provides a classic and effective method for preparing primary amines from alkyl halides, minimizing the over-alkylation often seen with direct amination.[2][3] This two-step process involves the formation of an N-alkylphthalimide intermediate, followed by its cleavage to release the primary amine.[4][5]

Reaction Scheme:

-

C₆H₄(CO)₂NK + Br-(CH₂)₃-Br → C₆H₄(CO)₂N-(CH₂)₃-Br + KBr

-

C₆H₄(CO)₂N-(CH₂)₃-Br + N₂H₄ → Br-(CH₂)₃-NH₂ + C₆H₄(CO)₂N₂H₂ (Phthalhydrazide)

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 1,3-Dibromopropane | [3] |

| Reagents | Potassium Phthalimide (B116566), Hydrazine (B178648) Hydrate (B1144303) | [3][5] |

| Solvents | DMF (Step 1), Ethanol (B145695) (Step 2) | [6] |

| Overall Yield | Variable (Good yields reported for similar syntheses) | [7] |

| Purity | Dependent on purification |

Experimental Protocol:

Step 1: Synthesis of N-(3-Bromopropyl)phthalimide

-

Dissolve potassium phthalimide (1.0 eq) in anhydrous dimethylformamide (DMF) in a round-bottom flask.

-

Add 1,3-dibromopropane (1.1 eq) to the suspension.

-

Heat the reaction mixture with stirring, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and pour it into water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain N-(3-bromopropyl)phthalimide.

Step 2: Cleavage of N-(3-Bromopropyl)phthalimide (Ing-Manske Procedure)

-

Suspend N-(3-bromopropyl)phthalimide (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.2-1.5 eq) to the suspension.[2]

-

Heat the mixture to reflux. A precipitate of phthalhydrazide (B32825) will form.[4]

-

After the reaction is complete (monitored by TLC), cool the mixture and filter off the phthalhydrazide precipitate.

-

The filtrate contains the desired this compound, which can be isolated as the free base or converted to its hydrobromide salt.

Purification of this compound

This compound is commonly handled as its more stable hydrobromide salt.[8] However, for many applications, the free amine is required. This section details the purification of both forms.

Purification of this compound Hydrobromide by Recrystallization

Recrystallization is an effective method for purifying solid this compound hydrobromide. The choice of solvent is critical for obtaining high purity crystals.

Quantitative Data:

| Parameter | Value | Reference |

| Product Form | Crystalline Solid | |

| Melting Point | 171-172 °C | |

| Purity (Commercial) | >98% | [9] |

| Solubility | Soluble in water (50 mg/mL) | [10] |

Experimental Protocol:

-

Dissolve the crude this compound hydrobromide in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol, or a mixture of ethanol and diethyl ether).

-

Hot filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Conversion of this compound Hydrobromide to Free this compound and Purification

The conversion of the hydrobromide salt to the free amine requires careful basification followed by extraction. The free amine is less stable than its salt and should be handled accordingly. Low yields (as low as 5%) have been reported for some procedures, highlighting the need for an optimized protocol.[8]

Quantitative Data:

| Parameter | Value | Reference |

| Basification Agent | Saturated K₂CO₃ solution (to pH ~11) or NaOH solution (to pH ~10) | [8] |

| Extraction Solvent | Ethyl acetate (B1210297) or Diethyl ether | [1][8] |

| Reported Yield | 5% (unoptimized) | [8] |

Experimental Protocol:

-

Dissolve this compound hydrobromide in water.

-

Cool the solution in an ice bath.

-

Slowly add a saturated aqueous solution of potassium carbonate (K₂CO₃) or a solution of sodium hydroxide (B78521) (NaOH) with stirring until the pH of the solution reaches approximately 10-11.[8]

-

Extract the aqueous layer multiple times with a suitable organic solvent such as ethyl acetate or diethyl ether.[1][8]

-

Combine the organic extracts and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the free this compound.

-

Due to the potential instability of the free base, it is advisable to use it immediately or store it under an inert atmosphere at low temperature.

Purification of Free this compound by Vacuum Distillation

For liquid this compound, vacuum distillation is the preferred method of purification to avoid decomposition at its atmospheric boiling point.

Quantitative Data:

| Parameter | Value | Reference |

| Boiling Point (est.) | Lowered under vacuum | [6][11] |

| Purity | High |

Experimental Protocol:

-

Set up a vacuum distillation apparatus. Ensure all glassware is dry and free of cracks.

-

Place the crude this compound in the distillation flask with a stir bar.

-

Gradually reduce the pressure using a vacuum pump.

-

Gently heat the distillation flask using a heating mantle or oil bath.

-

Collect the fraction that distills at a constant temperature and pressure. The exact boiling point will depend on the vacuum achieved.

Visualizing the Workflows

To further clarify the synthetic and purification processes, the following diagrams illustrate the key steps and relationships.

References

- 1. This compound hydrobromide | 5003-71-4 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. Very Short \& Short Qs [1 - 3 marks] How will you synthesize propanamine .. [askfilo.com]

- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. US4544755A - Cleavage of phthalimides to amines - Google Patents [patents.google.com]

- 10. This compound hydrobromide, 98% | Fisher Scientific [fishersci.ca]

- 11. Purification [chem.rochester.edu]

An In-depth Technical Guide to the Physical Properties of 3-Bromopropylamine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopropylamine hydrobromide is a key bifunctional reagent utilized extensively in organic synthesis, particularly within the pharmaceutical and materials science sectors. Its structure incorporates a primary amine and a bromoalkane, rendering it a versatile building block for the introduction of a propylamine (B44156) moiety. This guide provides a comprehensive overview of its core physical properties, detailed experimental protocols for their determination, and a visualization of its application in a synthetic workflow.

Core Physical and Chemical Properties

The fundamental identifiers and properties of this compound hydrobromide are summarized below.

| Identifier | Value |

| CAS Number | 5003-71-4[1] |

| Molecular Formula | C₃H₉Br₂N[1] |

| Molecular Weight | 218.92 g/mol [1] |

| Appearance | White to off-white or brown crystalline powder/chunks.[2] It is also described as hygroscopic.[3] |

| IUPAC Name | 3-bromopropan-1-amine;hydrobromide[1] |

Quantitative Physical Data

The following tables present key quantitative physical properties of this compound hydrobromide, crucial for its handling, storage, and application in experimental settings.

Table 1: Thermal Properties

| Property | Value |

| Melting Point | 171-172 °C |

| Boiling Point | 150.6 °C at 760 mmHg |

| Flash Point | 44.9 °C |

Table 2: Solubility

| Property | Value |

| Water Solubility | 50 mg/mL |

Table 3: Spectroscopic Data

| Spectrum Type | Details |

| ¹H NMR | (400 MHz, DMSO-d₆) δ: 8.0 (s, 3H, NH₃⁺), 3.63 (t, J=6.5 Hz, 2H, CH₂Br), 2.92 (t, J=7.6 Hz, 2H, CH₂NH₃⁺), 2.13 (p, J=7.0 Hz, 2H, CH₂CH₂CH₂)[2] |

| ¹³C NMR | (DMSO-d₆) δ: 38.1 (CH₂NH₃⁺), 31.8 (CH₂Br), 30.2 (CH₂CH₂CH₂) |

| IR Spectroscopy | Key absorptions are expected for N-H stretching of the ammonium (B1175870) salt, C-H stretching, and C-Br stretching. The spectra are typically run using a KBr wafer or as a nujol mull.[1] |

Experimental Protocols

The following are detailed methodologies for the determination of the key physical properties of this compound hydrobromide.

Melting Point Determination

The melting point of this compound hydrobromide is determined using the capillary method with a calibrated digital melting point apparatus.[4]

Procedure:

-

A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[5]

-

The capillary tube is placed in the heating block of the melting point apparatus.[4]

-

The sample is heated at a rapid rate initially to determine an approximate melting range.[6]

-

The apparatus is allowed to cool, and a second sample is prepared.[7]

-

The second sample is heated rapidly to about 10-15 °C below the approximate melting point.[6]

-

The heating rate is then reduced to 1-2 °C per minute.[6]

-

The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last crystal melts is recorded as the end of the range.[7]

Solubility Determination

The aqueous solubility of this compound hydrobromide is determined by the equilibrium solubility method.[8]

Procedure:

-

An excess amount of this compound hydrobromide is added to a known volume of deionized water in a sealed container.

-

The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[8]

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of this compound hydrobromide in the clear filtrate is determined using a suitable analytical method, such as gravimetric analysis after solvent evaporation or by titration.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectra are acquired to confirm the chemical structure of this compound hydrobromide.

Procedure:

-

A sample of this compound hydrobromide (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

The tube is placed in the NMR spectrometer.

-

For ¹H NMR, the spectrum is acquired at a frequency of 400 MHz. Key parameters such as chemical shift (δ) in parts per million (ppm), signal multiplicity (e.g., singlet, triplet, multiplet), and coupling constants (J) in Hertz (Hz) are recorded.[2]

-

For ¹³C NMR, the spectrum is acquired, and the chemical shifts of the carbon atoms are recorded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound hydrobromide.

Procedure (KBr Pellet Method):

-

A small amount of this compound hydrobromide is finely ground with anhydrous potassium bromide (KBr).

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

The pellet is placed in the sample holder of an FTIR spectrometer.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Application in Synthesis: A Workflow Example

This compound hydrobromide is a valuable precursor in the synthesis of various molecules. One such application is in the preparation of Homotaurine (3-aminopropanesulfonic acid), a compound that has been investigated for its potential neuroprotective effects.[9] The following diagram illustrates a generalized workflow for such a synthetic application.

Caption: Synthetic workflow for the utilization of this compound hydrobromide.

This workflow highlights the key stages in a typical synthesis involving this compound hydrobromide, from the initial reaction setup to the isolation of the final product. The specific reagents and conditions would be optimized for the desired target molecule.

References

- 1. This compound hydrobromide | C3H9Br2N | CID 78701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound hydrobromide (5003-71-4) 1H NMR spectrum [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. chm.uri.edu [chm.uri.edu]

- 6. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 9. alzforum.org [alzforum.org]

Solubility Profile of 3-Bromopropylamine and its Hydrobromide Salt in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromopropylamine and its more common hydrobromide salt. Aimed at researchers, scientists, and professionals in drug development, this document collates available solubility data, outlines experimental protocols for solubility determination, and presents a logical workflow for the preparation of the free amine from its salt, a crucial step for many synthetic applications.

Executive Summary

This compound is a bifunctional molecule containing both an amino group and a bromoalkane. This structure dictates its solubility, which is further complicated by the common commercial availability of its hydrobromide salt. The free base is known to be unstable, prone to intramolecular cyclization. Consequently, it is most often generated in situ from the stable hydrobromide salt. This guide summarizes the known qualitative and quantitative solubility of this compound hydrobromide in various solvents and provides an inferred solubility profile for the free base based on general chemical principles and documented laboratory procedures.

Core Concepts: Factors Influencing Solubility

The solubility of this compound is governed by the interplay of its polar amine group and the less polar bromopropyl chain. Key factors include:

-

Polarity: The amine group can engage in hydrogen bonding, favoring solubility in polar protic solvents.

-

Van der Waals Forces: The alkyl chain contributes to interactions with nonpolar solvents.

-

Salt Formation: As a hydrobromide salt, the compound is ionic, which dramatically increases its solubility in polar solvents, particularly water.

Solubility Data

Direct quantitative solubility data for this compound, especially in its free base form, is scarce in published literature. However, a combination of qualitative statements from various sources and general principles of chemical solubility allows for the construction of a useful solubility profile.

This compound Hydrobromide

This salt form is generally a hygroscopic crystalline solid.[1] Its ionic nature makes it more soluble in polar solvents.

| Solvent | Formula | Type | Solubility | Quantitative Data (if available) |

| Water | H₂O | Polar Protic | Soluble | 50 mg/mL[2][3][4][5][6] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | Not specified |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble | Not specified |

| Methanol | CH₃OH | Polar Protic | Soluble (inferred from use in reactions) | Not specified |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Insoluble | Not specified |

| Benzene | C₆H₆ | Nonpolar | Insoluble | Not specified |

This compound (Free Base)

The free base is a less polar entity than its hydrobromide salt. Its solubility is expected to follow the "like dissolves like" principle, with better solubility in organic solvents and lower solubility in water compared to the salt. The free base is often prepared in an aqueous solution and then extracted into an organic solvent.

| Solvent | Formula | Type | Inferred Solubility | Rationale |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble | Used for extraction from aqueous solutions.[7] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble | Used for extraction in multi-step syntheses.[8] |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Likely Soluble | Common solvent for organic compounds of similar polarity. |

| Chloroform | CHCl₃ | Polar Aprotic | Likely Soluble | Similar to DCM. |

| Water | H₂O | Polar Protic | Sparingly Soluble | As a small amine (<6 carbons), some water solubility is expected, but less than the salt.[1][9] |

| Hexane | C₆H₁₄ | Nonpolar | Likely Soluble | Haloalkanes and alkylamines show solubility in nonpolar solvents.[2][3][4][10][11] |

Experimental Protocols for Solubility Determination

For precise solubility measurement, especially when quantitative data is unavailable, the following experimental protocol, based on the isothermal shake-flask method, is recommended.

Materials and Equipment

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector.

-

The solvent of interest

-

This compound (hydrobromide or freshly prepared free base)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Shake the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Separation:

-

After the equilibration period, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

-

For faster separation, centrifuge the vial at a constant temperature.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant liquid.

-

Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis × Dilution factor × Volume of aliquot) / Initial volume of aliquot

-

Visualization of Key Workflow

A common requirement for using this compound is the conversion of the stable hydrobromide salt to the reactive free base, followed by its extraction into an organic solvent for use in a subsequent reaction. The following diagram illustrates this fundamental workflow.

Caption: Workflow for the generation and extraction of free this compound.

Conclusion

While comprehensive quantitative solubility data for this compound remains to be fully elucidated in the public domain, this guide provides a robust framework for its use in a laboratory setting. The hydrobromide salt exhibits good solubility in polar protic solvents, whereas the free base is more amenable to dissolution in a range of common organic solvents. The provided experimental protocol offers a reliable method for determining precise solubility values as needed for specific research and development applications. Researchers should always handle this compound and its salt with appropriate safety precautions in a well-ventilated fume hood.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. einsteinclasses.com [einsteinclasses.com]

- 5. chembk.com [chembk.com]

- 6. This compound hydrobromide, 98% | Fisher Scientific [fishersci.ca]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 10. smart.dhgate.com [smart.dhgate.com]

- 11. quora.com [quora.com]

An In-Depth Technical Guide on the Reactivity of 3-Bromopropylamine with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopropylamine is a versatile bifunctional reagent widely employed in organic synthesis, particularly within the realms of pharmaceutical and materials science. Its structure, featuring a primary amine and a reactive alkyl bromide, allows for a diverse range of chemical transformations. The inherent nucleophilicity of the amino group and the electrophilicity of the carbon bearing the bromine atom dictate its reactivity profile, making it a valuable building block for the introduction of a 3-aminopropyl moiety. This technical guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, including amines, thiols, and carboxylates. It details reaction mechanisms, presents quantitative data where available, and furnishes experimental protocols for key transformations, offering a practical resource for researchers in drug development and related fields.

Core Reactivity Principles

The reactivity of this compound is governed by two primary modes of reaction: nucleophilic substitution at the C-Br bond and reactions involving the primary amine.

-

Nucleophilic Substitution (SN2 Reaction): The carbon atom attached to the bromine is electrophilic and susceptible to attack by a wide range of nucleophiles. This reaction typically proceeds via an SN2 mechanism, leading to the displacement of the bromide ion and the formation of a new carbon-nucleophile bond. The efficiency of this reaction is influenced by the strength and concentration of the nucleophile, the solvent, and the reaction temperature.

-

Intramolecular Cyclization: The presence of both a nucleophilic amino group and an electrophilic alkyl bromide within the same molecule allows for an intramolecular SN2 reaction. This results in the formation of a four-membered heterocyclic ring, azetidine (B1206935). This reaction is often in competition with intermolecular reactions and its favorability is dependent on reaction conditions.

-

Reactions of the Primary Amine: The primary amino group can act as a nucleophile, participating in reactions such as acylation, alkylation, and reductive amination. When reacting this compound with another nucleophile, the free amine can be protonated under acidic conditions or protected to prevent unwanted side reactions. It is commonly available as the hydrobromide salt (this compound·HBr) to improve stability and handling, as the free base can be prone to self-reaction.[1]

Reactivity with Amine Nucleophiles

The reaction of this compound with primary and secondary amines is a common method for the synthesis of N-substituted 1,3-diamines. However, these reactions are often complicated by polyalkylation, where the initially formed secondary amine is more nucleophilic than the starting primary amine and can react further with the alkyl halide.[2]

A computational study on the alkylation of amines with 1-bromopropane (B46711) suggests that the product of the first alkylation is an ion pair of the protonated secondary amine and the bromide ion. A subsequent proton transfer to the reactant primary amine can occur, regenerating a nucleophilic secondary amine that can undergo a second alkylation. This proton transfer equilibrium and the similar reactivity of primary and secondary amines contribute to the observed low selectivity in some cases.[3]

To achieve mono-alkylation, strategies such as using a large excess of the primary amine, or a competitive deprotonation/protonation strategy with the amine hydrobromide salt can be employed.[4]

Quantitative Data for Amine Alkylation

| Nucleophile | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference(s) |

| Sodium Azide (B81097) | This compound·HBr | - | Water | 80 | 16 | 1-Azido-3-aminopropane | Not specified | [5] |

| Phthalimide | This compound·HBr | K₂CO₃ | DMF | Not specified | Not specified | N-(3-Bromopropyl)phthalimide | Not specified | [6] |

| Aniline | This compound·HBr | Not specified | Not specified | Not specified | Not specified | N-(3-Bromopropyl)aniline | Not specified | [7][8] |

Note: The yields are highly dependent on the specific reaction conditions and the purity of the starting materials.

Experimental Protocol: Synthesis of 1-Azido-3-aminopropane

This protocol is adapted from the supplementary information of a Royal Society of Chemistry publication.[5]

Materials:

-

This compound hydrobromide

-

Sodium azide (NaN₃)

-

Potassium hydroxide (B78521) (KOH)

-

Deionized water

-

Diethyl ether

-

Anhydrous potassium carbonate (K₂CO₃)

-

150 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

To a 150 mL round-bottom flask containing 100 mL of deionized water, add 3.2 g (15 mmol) of this compound hydrobromide.

-

Add 3.2 g (50 mmol) of sodium azide to the solution.

-

Stir the reaction mixture at 80 °C for 16 hours.

-

After 16 hours, remove approximately two-thirds of the solvent by vacuum distillation.

-

Cool the flask in an ice-water bath and slowly add 4 g of potassium hydroxide.

-

Extract the aqueous solution three times with 50 mL portions of diethyl ether.

-

Combine the organic phases and dry over anhydrous K₂CO₃ overnight.

-

Filter the solution to remove the drying agent.

-

Remove the diethyl ether by rotary evaporation and dry the product under reduced pressure to obtain 1-azido-3-aminopropane.

Intramolecular Cyclization to Azetidine

The intramolecular nucleophilic substitution of this compound, where the amino group attacks the carbon bearing the bromine, leads to the formation of azetidine, a four-membered nitrogen-containing heterocycle. This cyclization is often performed in the presence of a base to deprotonate the ammonium (B1175870) salt and generate the more nucleophilic free amine.

Caption: Intramolecular cyclization of this compound to form azetidine.

While this reaction provides a direct route to the azetidine ring system, it is often reported to give low yields due to competing intermolecular polymerization. More efficient syntheses of azetidine often involve protection of the amine, cyclization, and subsequent deprotection.

Reactivity with Thiol Nucleophiles

Thiols and their conjugate bases, thiolates, are excellent nucleophiles and react readily with this compound to form 3-(alkylthio)propan-1-amines or 3-(arylthio)propan-1-amines. These reactions are typically carried out in the presence of a base to deprotonate the thiol, generating the more potent thiolate nucleophile.

Quantitative Data for Thiol Alkylation

A study on the alkylation of cysteine residues with this compound provides specific conditions for this transformation, highlighting its utility in protein chemistry for quantitative analysis.[9]

| Nucleophile | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference(s) |

| Cysteine | This compound | Not specified | Not specified | Not specified | Not specified | S-3-aminopropylcysteine | Quantitative | [9] |

Experimental Protocol: Alkylation of Cysteine Residues in Proteins (General Procedure)

This generalized protocol is based on the findings for quantitative cysteine analysis.[9]

Materials:

-

Protein sample containing cysteine residues

-

This compound hydrobromide

-

Buffer solution (e.g., Tris-HCl, pH 8.5)

-

Reducing agent (e.g., dithiothreitol, DTT)

-

Denaturant (e.g., guanidine (B92328) hydrochloride or urea)

Procedure:

-

Dissolve the protein sample in a denaturing buffer containing a reducing agent to ensure all cysteine residues are in their free thiol form.

-

Incubate the solution to allow for complete reduction of disulfide bonds.

-

Add a molar excess of this compound hydrobromide to the protein solution. The optimal concentration and reaction time will depend on the specific protein and should be determined empirically.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37 °C) for a sufficient period to ensure complete alkylation.

-

Quench the reaction, for example, by adding a thiol-containing reagent like mercaptoethanol.

-

The resulting protein with S-3-aminopropylcysteine residues can then be purified and analyzed.

Reactivity with Carboxylate Nucleophiles

Carboxylate anions, derived from carboxylic acids, can also act as nucleophiles, attacking this compound to form ester intermediates. However, the nucleophilicity of carboxylates is generally lower than that of amines or thiolates, often requiring more forcing conditions or the use of a catalyst. The resulting 3-aminopropyl esters can be valuable intermediates in synthesis.

Limited specific quantitative data for the reaction of this compound with a range of carboxylates was found in the initial literature search. In general, the reaction would be expected to proceed under conditions that favor SN2 reactions, such as using a polar aprotic solvent like DMF or DMSO and elevated temperatures.

Applications in Drug Development

The unique bifunctional nature of this compound makes it a valuable tool in drug discovery and development.

-

Scaffold Elaboration: The 3-aminopropyl group can be introduced into a molecule to serve as a linker or to provide a basic nitrogen atom for interaction with biological targets. For instance, derivatives of 3-aminopropoxy-benzenamines have been synthesized and evaluated as acetylcholinesterase inhibitors for potential use in Alzheimer's disease therapy.[10] Arylpropylamine derivatives are also explored as potential multi-target antidepressants.[11]

-

Linker Chemistry: In the development of modern therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), linkers play a crucial role in connecting the targeting moiety to the payload or the E3 ligase ligand.[12][13][][15] The 3-aminopropyl unit derived from this compound can serve as a simple and flexible component of these linkers.

Caption: General structure of a PROTAC, where this compound can be a precursor for the linker.

-

Synthesis of Bioactive Molecules: this compound is a key intermediate in the synthesis of various biologically active compounds. For example, it can be used in the synthesis of mu opioid receptor ligands.[16]

Experimental Workflows

A general workflow for the reaction of this compound with a nucleophile involves several key steps, which can be adapted based on the specific nucleophile and desired product.

Caption: A generalized workflow for nucleophilic substitution reactions with this compound.

Conclusion

This compound is a valuable and highly reactive building block in organic synthesis, offering a straightforward means of introducing a functionalized three-carbon chain. Its reactions with a variety of nucleophiles, particularly amines and thiols, are fundamental transformations in the synthesis of compounds for drug discovery and materials science. While challenges such as controlling polyalkylation in reactions with amines exist, various strategies can be employed to achieve the desired products. This guide has provided an overview of the key reactivity patterns, furnished available quantitative data, and presented detailed experimental protocols to aid researchers in effectively utilizing this versatile reagent in their synthetic endeavors. Further research into the quantitative kinetic aspects of its reactions with a broader range of nucleophiles would undoubtedly enhance its predictable application in complex molecule synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. rsc.org [rsc.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. spectrabase.com [spectrabase.com]

- 8. hoffmanchemicals.com [hoffmanchemicals.com]

- 9. Quantitation of cysteine residues alkylated with this compound by amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of selected 3-[3-(amino) propoxy] benzenamines as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]

- 15. benchchem.com [benchchem.com]

- 16. Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Bromopropylamine Hydrobromide: Properties, pKa, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromopropylamine hydrobromide, a versatile bifunctional reagent crucial in synthetic chemistry and drug development. The document details its physicochemical properties, with a core focus on the acidity of its primary amino group and the associated pKa value. Detailed, actionable experimental protocols are provided for the determination of its pKa via potentiometric titration, and for its application in the synthesis of bioactive molecules such as homotaurine and indenoisoquinoline-based topoisomerase I inhibitors. The role of these inhibitors in cellular signaling pathways is also illustrated. All quantitative data are presented in structured tables, and key experimental and logical workflows are visualized using diagrams to facilitate understanding and implementation in a research setting.

Physicochemical Properties

This compound hydrobromide is a white to off-white crystalline solid. It is appreciated in organic synthesis for its bifunctional nature, possessing a nucleophilic primary amine and a reactive alkyl bromide. This dual reactivity makes it an excellent choice for introducing a three-carbon aminopropyl linker into various molecular scaffolds.[1][2] The compound is hygroscopic and soluble in water.[3]

| Property | Value | Reference(s) |

| CAS Number | 5003-71-4 | [4] |

| Molecular Formula | C₃H₉Br₂N | [4] |

| Molecular Weight | 218.92 g/mol | [4] |

| Melting Point | 171-172 °C | |

| Appearance | White to off-white crystalline powder | [4] |

| Solubility | Soluble in water (50 mg/mL) | [3] |

| Sensitivity | Hygroscopic | [4] |

Acidity and pKa Value

The key chemical characteristic of this compound hydrobromide relevant to its reactivity in aqueous and buffered solutions is the acidity of its protonated primary amino group (-NH₃⁺). The pKa value of this group dictates the pH at which the amine is protonated versus deprotonated (free base), which in turn governs its nucleophilicity.

| Parameter | Value | Source |

| Estimated pKa | ~9.80 | [5] |

Experimental Protocols

Experimental Determination of pKa by Potentiometric Titration

This protocol describes a standard method for the experimental determination of the pKa value of this compound hydrobromide.[3][6][7]

Objective: To determine the acid dissociation constant (pKa) of the protonated amine function of this compound hydrobromide in an aqueous solution.

Materials:

-

This compound hydrobromide

-

Deionized water, boiled to remove dissolved CO₂

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl) for ionic strength adjustment

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Calibrated burette (10 mL or 25 mL)

-

Beaker (100 mL)

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.[6]

-

Sample Preparation: Accurately weigh a sample of this compound hydrobromide to prepare a ~5 mM solution in a 100 mL beaker (e.g., 109.5 mg in 100 mL).

-

Ionic Strength Adjustment: Add KCl to the solution to maintain a constant ionic strength, typically 0.15 M.[6]

-

Initial Acidification: Add a small amount of 0.1 M HCl to lower the initial pH to ~2.0, ensuring the amine is fully protonated.[6]

-

Titration:

-

Place the beaker on a magnetic stirrer and immerse the pH electrode.

-

Begin stirring at a moderate, constant speed.

-

Add the 0.1 M NaOH solution from the burette in small increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration until the pH reaches ~12.0.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to obtain the titration curve.

-

Calculate the first derivative of the titration curve (ΔpH/ΔV).

-

The equivalence point is the volume of NaOH at which the first derivative is maximum.

-

The pKa is the pH at the half-equivalence point (half the volume of NaOH required to reach the equivalence point).

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. enamine.net [enamine.net]

- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound hydrobromide | C3H9Br2N | CID 78701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. dergipark.org.tr [dergipark.org.tr]

Spectroscopic Analysis of 3-Bromopropylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for 3-Bromopropylamine, a versatile building block in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a comprehensive resource for compound identification and characterization.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound, primarily in its hydrobromide salt form, which is the common commercial and stable form.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: Deuterium (B1214612) Oxide (D₂O) Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 3.55 | Triplet (t) | 6.8 | 2H | α-CH₂ (Br-CH₂ -CH₂-CH₂-NH₃⁺) |

| 3.20 | Triplet (t) | 7.6 | 2H | γ-CH₂ (Br-CH₂-CH₂-CH₂ -NH₃⁺) |

| 2.25 | Quintet (p) | 7.2 | 2H | β-CH₂ (Br-CH₂-CH₂ -CH₂-NH₃⁺) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: Deuterium Oxide (D₂O) Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| 38.6 | γ-C (Br-CH₂-CH₂-C H₂-NH₃⁺) |

| 30.5 | β-C (Br-CH₂-C H₂-CH₂-NH₃⁺) |

| 28.9 | α-C (Br-C H₂-CH₂-CH₂-NH₃⁺) |

IR (Infrared) Spectroscopy Data

Sample Preparation: KBr Pellet

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-2800 | Strong, Broad | N-H stretch (primary amine salt), C-H stretch (alkane) |

| 1600-1500 | Medium | N-H bend (primary amine salt) |

| 1470-1430 | Medium | C-H bend (alkane) |

| 1260 | Medium | C-N stretch |

| 650-550 | Strong | C-Br stretch |

Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI) - Data for the free base (this compound)[1]

| m/z | Relative Intensity | Assignment |

| 137/139 | Moderate | [M]⁺ (Molecular ion) |

| 108/110 | Low | [M - CH₂NH₂]⁺ |

| 58 | Low | [CH₂CH₂NH₂]⁺ |

| 44 | High | [CH₂NH₂]⁺ |

| 30 | Very High (Base Peak) | [CH₂NH₂]⁺ |

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound hydrobromide

-

Deuterium Oxide (D₂O, 99.9 atom % D)

-

NMR tubes (5 mm)

-

Pipettes

-

Vortex mixer

Instrumentation:

-

400 MHz NMR Spectrometer

Procedure:

-

Sample Preparation: Approximately 10-20 mg of this compound hydrobromide was dissolved in 0.6-0.7 mL of D₂O in a small vial. The solution was mixed thoroughly using a vortex mixer until the solid was completely dissolved.

-

Sample Transfer: The solution was then transferred into a clean, dry 5 mm NMR tube using a pipette.

-

Instrument Setup: The NMR tube was placed in the spectrometer's autosampler or manually inserted into the magnet. The instrument was locked onto the deuterium signal of the D₂O solvent. Shimming was performed to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: A standard one-pulse ¹H NMR experiment was performed. Key acquisition parameters included a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment was conducted. Key acquisition parameters included a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans.

-

Data Processing: The resulting Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts were referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound hydrobromide

-

Potassium Bromide (KBr), IR grade

-

Mortar and pestle

-

Pellet press

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer

Procedure:

-

Sample Preparation: A small amount of this compound hydrobromide (1-2 mg) was ground with approximately 100-200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder was obtained.

-

Pellet Formation: The powder was then transferred to a pellet press and compressed under high pressure (8-10 tons) for several minutes to form a thin, transparent pellet.

-

Background Spectrum: A background spectrum of the empty sample compartment was acquired.

-

Sample Spectrum: The KBr pellet was placed in the sample holder of the FTIR spectrometer, and the IR spectrum was recorded from 4000 to 400 cm⁻¹.

-

Data Analysis: The resulting spectrum was analyzed to identify the characteristic absorption bands of the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound

-

Volatile organic solvent (e.g., methanol)

Instrumentation:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Procedure:

-

Sample Preparation: A dilute solution of this compound in a suitable volatile solvent was prepared.

-

Injection: A small volume (typically 1 µL) of the solution was injected into the GC inlet, where it was vaporized and separated from the solvent.

-

Ionization: The separated analyte molecules entered the ion source of the mass spectrometer, where they were bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

-

Mass Analysis: The ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.

-

Detection: The separated ions were detected, and a mass spectrum was generated, plotting the relative abundance of ions versus their m/z values.

-

Data Analysis: The mass spectrum was analyzed to identify the molecular ion peak and interpret the fragmentation pattern to gain structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the typical workflow for chemical structure elucidation using NMR, IR, and Mass Spectrometry.

References

The Commercial Landscape of 3-Bromopropylamine Hydrobromide: A Technical Guide for Researchers

For Immediate Release

[City, State] – December 18, 2025 – 3-Bromopropylamine hydrobromide, a key building block in pharmaceutical and chemical synthesis, is widely available from a multitude of commercial suppliers. This technical guide offers an in-depth overview of its commercial availability, physicochemical properties, and applications, with a focus on its role in the synthesis of therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals.

Commercial Availability

This compound hydrobromide is readily accessible in various quantities and purities from major chemical suppliers. Researchers can source this compound in package sizes ranging from grams to kilograms, with purity levels typically at 98% or higher. The following table summarizes the offerings from several prominent suppliers.

| Supplier | Catalog Number (Example) | Purity | Available Quantities |

| Thermo Scientific Chemicals | AAB2325414 | 98% | 25 g, 100 g |

| Tokyo Chemical Industry (TCI) | B1263 | >98.0% | 25 g, 100 g, 500 g |

| Sigma-Aldrich | B79803 | 98% | 100 g |

| Chem-Impex | 06143 | 98% | Inquire for bulk |

| Fisher Scientific | AC107380250 | 98% | 25 g, 100 g |

Note: Pricing is subject to change and may vary based on quantity and supplier. It is recommended to consult the suppliers' websites for the most current information.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound hydrobromide is crucial for its safe handling, storage, and application in experimental work.

| Property | Value | Reference |

| CAS Number | 5003-71-4 | [1] |

| Molecular Formula | C₃H₈BrN · HBr (or C₃H₉Br₂N) | [1] |

| Molecular Weight | 218.92 g/mol | [1] |

| Appearance | White to off-white or pale cream/pink crystalline powder or chunks | [2][3] |

| Melting Point | 171-175 °C | [2] |

| Solubility | Soluble in water | [2] |

| Hygroscopicity | Hygroscopic | [3] |

| Storage | Store at room temperature in a dry, well-ventilated place under an inert atmosphere. | [3] |

Applications in Synthesis

This compound hydrobromide serves as a versatile intermediate in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical industry. Its bifunctional nature, possessing both a primary amine and a bromoalkane, allows for its use as a linker and a precursor for introducing a propylamine (B44156) moiety.

One notable application is in the synthesis of precursors for therapeutic agents such as Sibutramine, a norepinephrine-dopamine reuptake inhibitor previously used for the treatment of obesity. The synthesis of Sibutramine and its metabolites often involves the reaction of a Grignard reagent, which can be prepared from a protected form of this compound, with a cyclobutanecarbonitrile (B1293925) derivative.

It is also utilized in the development of topoisomerase inhibitors, which are a class of anticancer agents.[4] The propylamine group can be incorporated into larger molecular scaffolds to modulate their biological activity and pharmacokinetic properties.

Experimental Protocols

The following is a representative experimental protocol for a key reaction type involving a precursor derived from this compound hydrobromide, illustrating its utility in the synthesis of a pharmaceutical intermediate. This protocol is based on synthetic routes towards Sibutramine.

Reaction: Synthesis of a Sibutramine Precursor via Grignard Reaction

Objective: To synthesize 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine, a key intermediate in the synthesis of Sibutramine, through the reaction of a Grignard reagent derived from a protected this compound with 1-(4-chlorophenyl)cyclobutanecarbonitrile (B19029).

Materials:

-

This compound hydrobromide

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

1-(4-chlorophenyl)cyclobutanecarbonitrile

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Diethyl ether

Methodology:

-

Protection of the Amine:

-

Dissolve this compound hydrobromide in a suitable solvent (e.g., a mixture of water and dioxane).

-

Add a base, such as sodium bicarbonate, to neutralize the hydrobromide salt.

-

To the resulting solution, add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature overnight to yield tert-butyl (3-bromopropyl)carbamate.

-

Extract the product with an organic solvent, dry the organic layer with anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Formation of the Grignard Reagent:

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., argon), place magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Dissolve the protected tert-butyl (3-bromopropyl)carbamate in anhydrous THF and add it dropwise to the magnesium turnings.

-

The reaction mixture is gently heated to initiate the formation of the Grignard reagent. Once initiated, the addition is continued at a rate that maintains a gentle reflux.

-

-

Reaction with the Nitrile:

-

Dissolve 1-(4-chlorophenyl)cyclobutanecarbonitrile in anhydrous THF and cool the solution in an ice bath.

-

Slowly add the freshly prepared Grignard reagent to the nitrile solution with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

-

Hydrolysis and Deprotection:

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting intermediate is then treated with a strong acid, such as hydrochloric acid in dioxane, to remove the Boc protecting group, yielding the desired primary amine intermediate.

-

-

Purification:

-

The final product can be purified by column chromatography on silica (B1680970) gel.

-

Visualizing Chemical and Biological Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Synthetic workflow for a Sibutramine precursor.

Caption: Mechanism of action of a Topoisomerase I inhibitor.

This technical guide provides a comprehensive starting point for researchers interested in utilizing this compound hydrobromide in their synthetic endeavors. Its ready availability and versatile reactivity make it a valuable tool in the development of novel chemical entities with potential therapeutic applications. For detailed safety and handling information, it is imperative to consult the Safety Data Sheet (SDS) provided by the respective suppliers.

References

Safe Handling and Storage of 3-Bromopropylamine Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development environments. It is not a substitute for a formal safety data sheet (SDS) and should be used in conjunction with the manufacturer's SDS and established institutional safety protocols. All laboratory work should be conducted by qualified personnel who have received appropriate safety training.

Introduction

3-Bromopropylamine hydrobromide is a valuable reagent in organic synthesis, frequently utilized to introduce a propylamine (B44156) functional group into molecules.[1] Its application is particularly notable in the development of pharmaceutical compounds. However, its safe and effective use necessitates a thorough understanding of its hazardous properties and the implementation of stringent handling and storage protocols. This guide provides an in-depth overview of the safe management of this compound hydrobromide, compiling essential data and outlining best practices for laboratory use.

Hazard Identification and Classification

This compound hydrobromide is classified as a hazardous substance. The primary hazards associated with this compound are:

-

Skin Irritation (Category 2): Causes skin irritation upon contact.[2]

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[2]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[2]

GHS Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Physical and Chemical Properties

A comprehensive understanding of the physical and chemical properties of this compound hydrobromide is fundamental to its safe handling.

| Property | Value | Reference(s) |

| Chemical Formula | C₃H₈BrN · HBr | [3] |

| Molecular Weight | 218.92 g/mol | [2] |

| Appearance | White to off-white or pale cream/pink powder or chunks. | [3][4] |

| Melting Point | 171-175 °C | [5] |

| Boiling Point | 150.6 °C at 760 mmHg | [3] |

| Flash Point | 44.9 °C | [3] |

| Solubility | Soluble in water (50 mg/mL). | [3] |

| Stability | Stable under normal temperatures and pressures. Hygroscopic. | [6] |

Toxicological Information

Detailed toxicological data for this compound hydrobromide is limited. The available data is summarized below. The absence of comprehensive data necessitates handling this compound with a high degree of caution, assuming it may have other uncharacterized hazardous properties.

| Route of Exposure | Species | Value | Reference(s) |

| Intraperitoneal | Mouse | LD50: 109 mg/kg | [2][7] |

| Oral | No data available | ||

| Dermal | No data available | ||

| Inhalation | No data available |

Chronic Toxicity, Carcinogenicity, and Mutagenicity:

There is no data available regarding the chronic toxicity, carcinogenicity, or mutagenicity of this compound hydrobromide.[4]

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safe handling procedures is paramount to minimize exposure and ensure personnel safety.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[8]

-

Skin Protection:

-

Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with a particulate filter is recommended.[8]

General Hygiene Practices

-

Avoid inhalation of dust and contact with skin and eyes.[8]

-

Wash hands thoroughly after handling and before eating, drinking, or smoking.[8]

-

Contaminated clothing should be removed immediately and laundered before reuse.

Storage Requirements

Proper storage is crucial to maintain the integrity of this compound hydrobromide and to prevent hazardous situations.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

-

The compound is hygroscopic; protect from moisture.[6]

-

Store away from incompatible materials, particularly strong oxidizing agents.[6]

-

Store in a locked cabinet or other secure location.

Accidental Release and First Aid Measures

Accidental Release

In the event of a spill, follow these procedures:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE as described in Section 5.2.

-

Avoid generating dust.

-

Carefully sweep up the spilled solid and place it into a suitable, labeled container for disposal.

-

Clean the spill area thoroughly with a suitable solvent (e.g., water), and collect the cleaning materials for disposal.

-

Do not allow the material to enter drains or waterways.[4]

First Aid Measures

Immediate and appropriate first aid is critical in case of exposure.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Experimental Protocols: General Guidance

While specific experimental protocols will vary depending on the application, the following provides general guidance for common laboratory procedures involving this compound hydrobromide.

Weighing

-

Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.

-

Use a clean, dry spatula and weighing vessel.

-

Close the container immediately after removing the desired amount.

Dissolution

-

When preparing solutions, add the solid this compound hydrobromide slowly to the solvent with stirring.

-

Be aware that the dissolution process may be exothermic.

-

Use a flask or beaker of appropriate size to avoid splashing.

Addition to a Reaction Mixture

-

If adding as a solid, do so in portions to control the reaction rate, especially if the reaction is exothermic.

-

If adding as a solution, use a dropping funnel or syringe pump for controlled addition.

-

Ensure the reaction vessel is equipped with appropriate stirring and temperature control.

Visualizations

Logical Workflow for Safe Handling

Caption: A logical workflow for the safe handling of this compound hydrobromide.

Chemical Incompatibility Diagram

Caption: Chemical incompatibilities of this compound hydrobromide.

First Aid Decision Tree

Caption: A decision tree for first aid measures following exposure.

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. This compound hydrobromide | C3H9Br2N | CID 78701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. fishersci.com [fishersci.com]

- 5. thomassci.com [thomassci.com]

- 6. aksci.com [aksci.com]

- 7. This compound hydrobromide - Hazardous Agents | Haz-Map [haz-map.com]

- 8. echemi.com [echemi.com]

An In-depth Technical Guide to 3-Bromopropylamine: Equivalents, Synonyms, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-bromopropylamine, a versatile bifunctional reagent crucial in synthetic chemistry. The document details its chemical synonyms, properties, and key applications, with a focus on its role in the synthesis of complex molecules of pharmaceutical interest. Experimental protocols and a comparative analysis of chemical equivalents are also presented to aid researchers in its effective utilization.

Chemical Identity and Properties

This compound is a primary alkyl halide containing a terminal amino group. It is most commonly available and handled as its hydrobromide salt to improve stability, as the free base can be prone to self-reactivity.

Synonyms and Chemical Equivalents

A variety of synonyms are used in literature and commercial listings for this compound and its hydrobromide salt. Understanding these is crucial for effective literature searches and procurement.

Table 1: Synonyms and Identifiers for this compound and its Hydrobromide Salt

| Compound | Synonyms | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1-Propanamine, 3-bromo-; 3-Amino-1-propyl bromide | 18370-81-5[1] | C₃H₈BrN | 138.01[1] |

| This compound hydrobromide | 3-Aminopropyl bromide hydrobromide; 1-Amino-3-bromopropane hydrobromide; 3-Bromo-1-propanamine, hydrobromide; 3-Bromopropanamine hydrobromide; 3-Bromopropylammonium bromide | 5003-71-4[2] | C₃H₉Br₂N | 218.92[2] |

Chemical Equivalents:

While this compound is a widely used reagent for introducing a 3-aminopropyl moiety, other reagents can serve a similar function. The choice of reagent often depends on the specific reaction conditions and the nature of the substrate.

-

3-Chloropropylamine: The chlorinated analog is also commercially available, typically as the hydrochloride salt (CAS No: 6276-54-6)[3]. While often more economical, the carbon-chlorine bond is generally less reactive than the carbon-bromine bond, which may necessitate harsher reaction conditions (e.g., higher temperatures or the use of an iodide catalyst) to achieve comparable yields.

-

N-(3-Bromopropyl)phthalimide: This reagent (CAS No: 5460-29-7) provides a protected form of the amino group[4][5]. The phthalimide (B116566) group prevents the amine from participating in undesired side reactions. The primary amine can be subsequently liberated via hydrazinolysis (the Ing-Manske procedure) or other deprotection methods[6]. This approach is particularly useful when the desired reaction is N-alkylation of a different nucleophile in the presence of the primary amine.

Physicochemical Properties